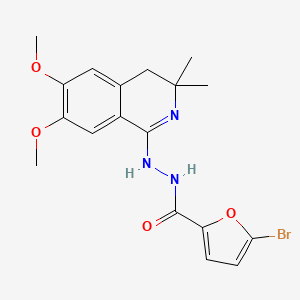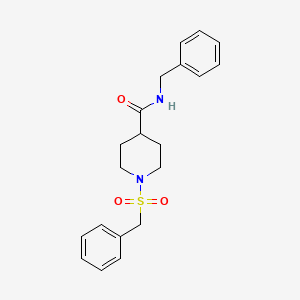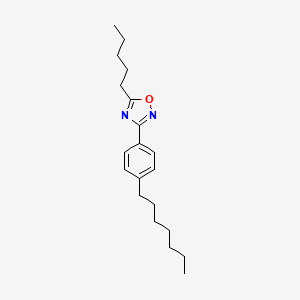![molecular formula C14H20N2O3S B4581160 N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4581160.png)
N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves cross-coupling reactions. For instance, N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized through Sonogashira cross-coupling, demonstrating the versatility of sulfonamide synthesis techniques (Shylaprasad, Mukkanti, & Pal, 2012). Additionally, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides via reactions with terminal acetylenes showcases the reactivity and functional group compatibility of sulfonamides (Sakamoto et al., 1988).
Molecular Structure Analysis
Molecular structure studies reveal specific conformational and geometric details about sulfonamide compounds. For example, N-(3,4-Dimethylphenyl)methanesulfonamide exhibits anti-conformation to the meta-methyl group and forms chains through N—H…O hydrogen bonding, which is crucial for understanding the orientation and reactivity of these molecules (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, indicating their reactivity and potential for diverse applications. The formation of 1:1 complexes with different structures in solution and solid states illustrates the ability of these compounds to interact and form stable complexes with other molecules (Binkowska et al., 2001).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as their crystal structures and hydrogen bonding patterns, are crucial for understanding their behavior in different environments. Studies have detailed these properties, providing insights into how these molecules interact at the atomic and molecular levels (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, functional group compatibility, and participation in complex formation, are vital for their potential applications in various fields. Research has shown that sulfonamides can serve as ligands for metal coordination and participate in unique chemical transformations (Jacobs, Chan, & O'Connor, 2013).
Aplicaciones Científicas De Investigación
Voltammetric Analysis and Pharmaceutical Determination
Nimesulide demonstrates electrochemical properties that have been utilized in voltammetric studies for its determination in pharmaceutical formulations. A study by Álvarez-Lueje et al. (1997) developed a method for the determination of Nimesulide in pharmaceutical dosage forms using differential pulse polarography, showcasing its analytical applications in quality control and drug analysis (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Lipid Peroxidation Assay Development
The compound's structural characteristics have been utilized in developing analytical methods for studying lipid peroxidation, a process linked to oxidative stress and various diseases. Gerard-Monnier et al. (1998) exploited the reactivity of methanesulfonic acid derivatives in creating a colorimetric assay for lipid peroxidation, indicating its use in biochemical research and understanding cellular oxidative damage mechanisms (Gerard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).
Stereoselective Microbial Reduction
In the synthesis of chiral pharmaceuticals, the stereoselective microbial reduction of N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide derivatives plays a crucial role. Patel et al. (1993) demonstrated the microbial reduction of a related compound to produce chiral intermediates for beta-receptor antagonists, highlighting its significance in drug development and the production of enantiomerically pure substances (Patel, Banerjee, Mcnamee, & Szarka, 1993).
Structural and Molecular Studies
The structural and molecular analysis of Nimesulide and its derivatives has provided insights into their supramolecular assembly, molecular conformation, and potential interactions. Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, illustrating the effect of substitution on their supramolecular assembly, which is critical for understanding the physicochemical properties and biological activities of these compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Propiedades
IUPAC Name |
N-[2-methyl-4-(piperidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-10-12(6-7-13(11)15-20(2,18)19)14(17)16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUITXIXTLIILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-4-(piperidin-1-ylcarbonyl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4581088.png)

![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581100.png)

![7-methoxy-2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B4581108.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B4581119.png)
![2-[(3-methoxybenzyl)thio]-4-phenyl-6-(2-thienyl)nicotinonitrile](/img/structure/B4581127.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)
![N-(4-fluorophenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4581143.png)


![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4581174.png)
![ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B4581177.png)
![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)